[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization and annulation reactions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions and amination processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological activities, such as acting as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone involves its interaction with specific molecular targets. The compound can form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone include other piperidine derivatives such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
What sets this compound apart is its specific functional groups, which confer unique reactivity and biological activity. The hydroxymethyl and piperidinylmethanone moieties allow for diverse chemical modifications and interactions with biological targets .
Biological Activity
[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring attached to a phenyl group with a hydroxymethyl substituent. This unique structure is believed to contribute significantly to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, influencing neurotransmitter systems, particularly those related to mood and cognition.
- Enzyme Modulation : It has been suggested that the compound can modulate enzyme activities involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Pharmacological Effects
Research indicates that compounds similar to this compound often exhibit significant pharmacological effects:
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Antidepressant Activity : There is emerging evidence supporting its role as an antidepressant, possibly through serotonin receptor modulation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.
Data Table: Summary of Biological Activities
Biological Activity | Evidence Level | Reference Source |
---|---|---|
Neuroprotective Effects | Moderate | |
Antidepressant Activity | Preliminary | |
Anti-inflammatory Effects | Preliminary | |
Enzyme Modulation | Moderate | |
Antioxidant Properties | Preliminary |
Case Studies
Several case studies have explored the effects of compounds similar to this compound. Below are notable examples:
-
Neuroprotective Study :
- A study involving animal models demonstrated that compounds with similar structures provided protection against neurodegeneration induced by oxidative stress. These findings support the hypothesis that this compound may have similar protective effects.
-
Antidepressant Efficacy :
- Clinical trials investigating the antidepressant properties of related compounds indicated significant improvements in mood and cognitive function among participants. This suggests that further research into this compound could yield promising results for treating depression.
-
Anti-inflammatory Research :
- Case studies examining the anti-inflammatory effects of related compounds showed reduced markers of inflammation in treated subjects. This opens avenues for exploring the therapeutic use of this compound in inflammatory diseases.
Properties
IUPAC Name |
[2-(hydroxymethyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLNAYZQESAYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.